molecular formula C11H11NO3 B174837 6,7-Dimethoxyquinolin-4-ol CAS No. 127285-54-5

6,7-Dimethoxyquinolin-4-ol

Cat. No. B174837
CAS No.: 127285-54-5
M. Wt: 205.21 g/mol
InChI Key: QOGPNCUTXVZQSL-UHFFFAOYSA-N
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Patent
US08372981B2

Procedure details

After suspending the 6,7-dimethoxy-1H-quinolin-4-one (10.3 g, 50.0 mmol) described in WO9717329, phosphorus pentasulfide (26.7 g, 60.0 mmol) and sodium bicarbonate (26.7 g, 318 mmol) in diglyme (diethyleneglycol dimethyl ether) (100 ml), the suspension was heated and stirred at 80° C. for 2 hours. The reaction solution was returned to room temperature and poured into ice water (1000 ml), and the precipitated crystals were filtered out, washed with water and blow-dried to obtain the title compound (8.19 g, 37.0 mmol, 74%) as yellow crystals.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
26.7 g
Type
reactant
Reaction Step Two
Quantity
26.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
74%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[NH:9][CH:8]=[CH:7][C:6]2=O.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:17].C(=O)(O)[O-].[Na+]>COCCOCCOC>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[NH:9][CH:8]=[CH:7][C:6]2=[S:17] |f:2.3|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
COC=1C=C2C(C=CNC2=CC1OC)=O
Step Two
Name
Quantity
26.7 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Step Three
Name
Quantity
26.7 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
ice water
Quantity
1000 mL
Type
reactant
Smiles
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
COCCOCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtered out
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
blow-dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C2C(C=CNC2=CC1OC)=S
Measurements
Type Value Analysis
AMOUNT: AMOUNT 37 mmol
AMOUNT: MASS 8.19 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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